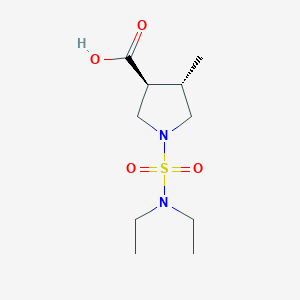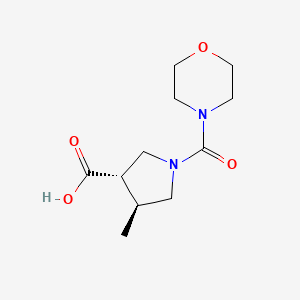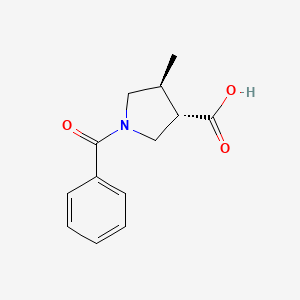
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid acts as a competitive inhibitor of enzymes that contain an active site cysteine residue. It forms a covalent bond with the cysteine residue, which prevents the enzyme from functioning properly. This mechanism of action has been utilized in the development of drugs that target specific enzymes involved in disease processes.
Biochemical and Physiological Effects:
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of protein structure and function, and the potential to act as a therapeutic agent for certain diseases.
Advantages and Limitations for Lab Experiments
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively target specific enzymes and its potential to provide valuable insights into protein structure and function. However, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid. These include the development of new drugs that target specific enzymes involved in disease processes, the study of protein structure and function, and the exploration of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid's potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.
In conclusion, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has significant potential for use in scientific research, particularly in the development of new drugs and the study of protein structure and function. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand the potential applications of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.
Synthesis Methods
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of diethylamine with ethyl chloroformate to produce N,N-diethylcarbamoyl chloride. This intermediate is then reacted with L-3-methylpyrrolidine-2-carboxylic acid to produce (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid.
Scientific Research Applications
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research applications, including the development of new drugs and the study of protein structure and function. (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to interact with specific amino acid residues in proteins, which can provide valuable insights into their structure and function.
properties
IUPAC Name |
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-4-11(5-2)17(15,16)12-6-8(3)9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXREHWUJIXIH-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CC(C(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)


